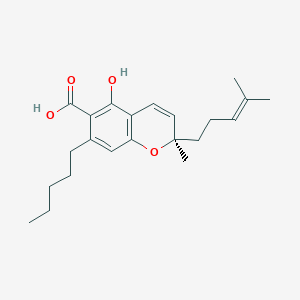
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine is a synthetic organic compound known for its unique chemical structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of bromomethyl, ethynyl, and trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring substituted with bromomethyl and ethynyl groups.
Diazirine Formation:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The diazirine ring can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted phenyl derivatives.
Scientific Research Applications
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine has several scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine involves its photoreactivity. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and identification of binding sites.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-3H-diazirine: Lacks the bromomethyl and ethynyl groups, making it less reactive in certain applications.
3-(Bromomethyl)-3H-diazirine: Lacks the ethynyl and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Ethynyl)-3H-diazirine: Lacks the bromomethyl and trifluoromethyl groups, affecting its chemical properties and uses.
Uniqueness
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the combination of bromomethyl, ethynyl, and trifluoromethyl groups, which enhance its reactivity and versatility in various scientific research applications.
Properties
Molecular Formula |
C11H6BrF3N2 |
|---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
3-[3-(bromomethyl)-5-ethynylphenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C11H6BrF3N2/c1-2-7-3-8(6-12)5-9(4-7)10(16-17-10)11(13,14)15/h1,3-5H,6H2 |
InChI Key |
IMMNPEZFIPFUHW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)CBr)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
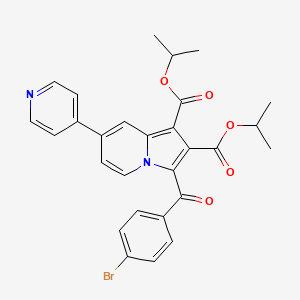
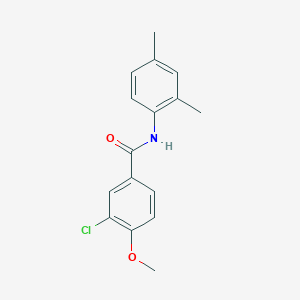
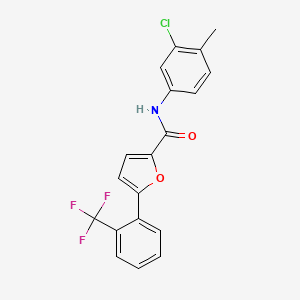
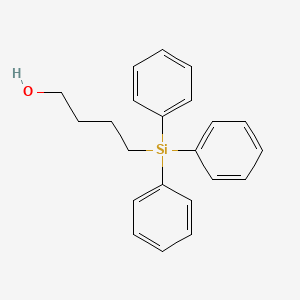
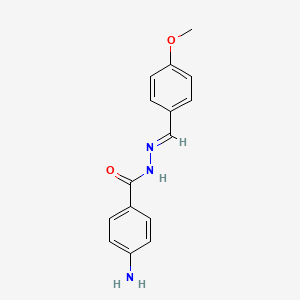
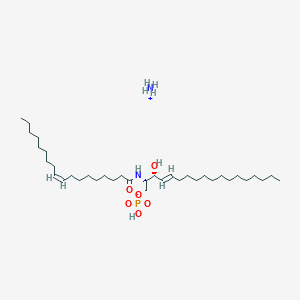
![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
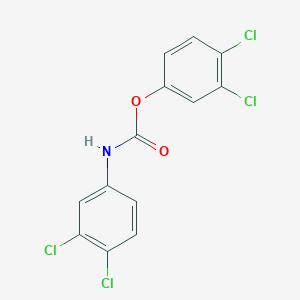
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)



